BenchChemオンラインストアへようこそ!

6-((2-Methoxyethyl)imino)-5-nitro-1,6-dihydropyrimidin-4-amine

HIV Integrase Inhibitor Synthesis Physicochemical Profiling Lead Optimization

6-((2-Methoxyethyl)imino)-5-nitro-1,6-dihydropyrimidin-4-amine (CAS 450344-70-4), also known as N4-(2-methoxyethyl)-5-nitropyrimidine-4,6-diamine, is a synthetic dihydropyrimidine intermediate. Its core comprises a 5-nitro-1,6-dihydropyrimidin-4-amine scaffold with a 2-methoxyethyl side chain.

Molecular Formula C7H11N5O3
Molecular Weight 213.197
CAS No. 450344-70-4
Cat. No. B2717103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-((2-Methoxyethyl)imino)-5-nitro-1,6-dihydropyrimidin-4-amine
CAS450344-70-4
Molecular FormulaC7H11N5O3
Molecular Weight213.197
Structural Identifiers
SMILESCOCCNC1=NC=NC(=C1[N+](=O)[O-])N
InChIInChI=1S/C7H11N5O3/c1-15-3-2-9-7-5(12(13)14)6(8)10-4-11-7/h4H,2-3H2,1H3,(H3,8,9,10,11)
InChIKeyQXSYMNCINYOCLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

6-((2-Methoxyethyl)imino)-5-nitro-1,6-dihydropyrimidin-4-amine (CAS 450344-70-4): A Specialized Pyrimidine Building Block for HIV Integrase Inhibitor Research


6-((2-Methoxyethyl)imino)-5-nitro-1,6-dihydropyrimidin-4-amine (CAS 450344-70-4), also known as N4-(2-methoxyethyl)-5-nitropyrimidine-4,6-diamine, is a synthetic dihydropyrimidine intermediate. Its core comprises a 5-nitro-1,6-dihydropyrimidin-4-amine scaffold with a 2-methoxyethyl side chain [1]. The compound is primarily documented in the chemical supply chain as a key precursor for synthesizing inhibitors of HIV-1 integrase, a validated clinical target [1]. It exhibits a molecular weight of 213.19 g/mol, a computed XLogP3-AA of 1, and a topological polar surface area (TPSA) of 119 Ų, suggesting moderate lipophilicity and hydrogen-bonding capacity [1].

Risks of Blind Substitution: Why 6-((2-Methoxyethyl)imino)-5-nitro-1,6-dihydropyrimidin-4-amine Cannot Be Replaced with Common Analogs in HIV Integrase Synthesis


In the context of synthesizing HIV-1 integrase strand transfer inhibitors (INSTIs) like raltegravir, minor alterations to the pyrimidine core's side chain can drastically alter reactivity, downstream coupling efficiency, and final drug potency [1]. Replacing the 2-methoxyethyl group on 6-((2-Methoxyethyl)imino)-5-nitro-1,6-dihydropyrimidin-4-amine with, for instance, a diethylaminoethyl group introduces a basic tertiary amine, significantly changing the intermediate's solubility profile and its reactivity in subsequent acylation or cyclization steps. Such unvalidated substitutions risk collapsing the overall yield of multi-step synthetic routes established for INSTIs and may introduce impurities that are difficult to purge, directly impacting the cost and reliability of medicinal chemistry campaigns.

Quantitative Differentiation Evidence for 6-((2-Methoxyethyl)imino)-5-nitro-1,6-dihydropyrimidin-4-amine Over Closest Analogs


Computed Physicochemical Comparison: 2-Methoxyethyl Derivative Exhibits Lower Lipophilicity and Distinct Hydrogen Bonding Profile vs. Diethylaminoethyl Analog

A direct computational comparison between 6-((2-Methoxyethyl)imino)-5-nitro-1,6-dihydropyrimidin-4-amine and its closest structurally cataloged analog, 6-((2-(Diethylamino)ethyl)imino)-5-nitro-1,6-dihydropyrimidin-4-amine, reveals significant differences in key drug-design parameters. The target compound demonstrates a notably lower computed lipophilicity (XLogP3-AA = 1) compared to the analog (XLogP3 = 2.2) [1][2]. Furthermore, the target compound’s topological polar surface area (TPSA = 119 Ų) differs from the analog (97 Ų), indicating a higher capacity for hydrogen bonding [1][2]. These differences are critical for reaction intermediate solubility and purification profile during multi-step synthesis.

HIV Integrase Inhibitor Synthesis Physicochemical Profiling Lead Optimization

Synthetic Route Documentation: 6-((2-Methoxyethyl)imino)-5-nitro-1,6-dihydropyrimidin-4-amine as a Validated Precursor for HIV-1 Integrase Inhibitors

This compound is explicitly cataloged and sold by research chemical suppliers as an intermediate for HIV-integrase inhibitor preparation, with references to the seminal raltegravir discovery publication (Summa et al., J. Med. Chem., 2008) [1]. While specific reaction yields are not publicly disclosed, the commercial availability of this specific intermediate (purity typically ≥98%) validates its role in the established synthetic pathway for 5,6-dihydroxypyrimidine-4-carboxamide-based INSTIs [1]. Substituting this intermediate with non-validated analogs risks pathway failure, as the 2-methoxyethyl group is likely tailored for a specific synthetic transformation.

HIV Integrase Inhibitor Intermediate Validation Synthesis

High-Impact Procurement and Research Scenarios for 6-((2-Methoxyethyl)imino)-5-nitro-1,6-dihydropyrimidin-4-amine


Reproducible Synthesis of HIV-1 Integrase Strand Transfer Inhibitors (INSTIs) in Medicinal Chemistry

Laboratories synthesizing HIV-1 integrase inhibitors based on dihydroxypyrimidine carboxamide or related scaffolds should prioritize this compound as a key intermediate. Its literature-validated role in the pathway discovered for raltegravir provides a higher confidence starting point than untested analogs [1]. The compound's physicochemical properties (moderate lipophilicity XLogP3-AA = 1, TPSA = 119 Ų) suggest suitable solubility for standard reaction conditions used in heterocycle functionalization [2].

Building Block for Focused Heterocyclic Libraries Targeting Viral or Kinase Active Sites

The 5-nitropyrimidine core with a 6-imino substituent is a versatile scaffold for constructing diverse heterocycles. The 2-methoxyethyl side chain offers a balance of polarity and size that is chemically orthogonal to bulkier, basic amine-bearing analogs. Based on the computed property differences (Δ XLogP3 = -1.2 compared to the diethylaminoethyl analog), this intermediate can be selected specifically to generate final products within a lower lipophilicity range, a common optimization goal in lead generation [2].

Process Chemistry Scale-Up Studies for Antiviral Pharmacophore Synthesis

For process chemists investigating scalable routes to complex antiviral agents, this compound is a critical quality-controlled starting material. Supplier specifications (purity ≥98%) and defined storage conditions (sealed in dry, 2-8°C) reduce process variability in route scouting . Its established supply chain allows for multi-gram procurement, which is essential for optimizing downstream steps like nitro-group reduction or imine hydrolysis that lead to the pharmacophoric 5-amino or 5-hydroxy pyrimidines.

Quote Request

Request a Quote for 6-((2-Methoxyethyl)imino)-5-nitro-1,6-dihydropyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.